molecular formula C7H9NO3 B15321316 (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

Katalognummer: B15321316
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: AGBCUIFYNLYONY-FFWSUHOLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is of significant interest in medicinal chemistry due to its potential to modulate physicochemical and pharmacokinetic properties of drug candidates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes involving palladium-catalyzed reactions are scalable and can be adapted for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and other transition metal catalysts for various transformations. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be used for further chemical modifications and applications.

Wissenschaftliche Forschungsanwendungen

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering the conformation of the target molecules. This interaction can lead to changes in biochemical pathways and physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its specific arrangement of atoms and functional groups, which confer distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C7H9NO3

Molekulargewicht

155.15 g/mol

IUPAC-Name

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

InChI

InChI=1S/C7H9NO3/c9-5-7(6(10)11)2-1-4(3-7)8-5/h4H,1-3H2,(H,8,9)(H,10,11)/t4-,7-/m0/s1

InChI-Schlüssel

AGBCUIFYNLYONY-FFWSUHOLSA-N

Isomerische SMILES

C1C[C@@]2(C[C@H]1NC2=O)C(=O)O

Kanonische SMILES

C1CC2(CC1NC2=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.